(3S,4R)-3-(1,3-Benzodioxol-5-ylcarbonyl)-4-(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone
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Overview
Description
(3S,4R)-3-(1,3-Benzodioxol-5-ylcarbonyl)-4-(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone is a complex organic compound characterized by the presence of two benzodioxole groups attached to a dihydrofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-(1,3-Benzodioxol-5-ylcarbonyl)-4-(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and furanone precursors. The key steps in the synthesis may involve:
Formation of Benzodioxole Derivatives: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Coupling Reactions: The benzodioxole derivatives are then coupled with furanone precursors using catalysts such as palladium or copper.
Cyclization: The final step involves cyclization to form the dihydrofuranone core, which can be facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-(1,3-Benzodioxol-5-ylcarbonyl)-4-(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S,4R)-3-(1,3-Benzodioxol-5-ylcarbonyl)-4-(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3S,4R)-3-(1,3-Benzodioxol-5-ylcarbonyl)-4-(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-(1,3-Benzodioxol-5-ylcarbonyl)-4-(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone: shares structural similarities with other benzodioxole-containing compounds and dihydrofuranones.
Uniqueness
- The unique combination of benzodioxole groups and the dihydrofuranone core distinguishes this compound from others. Its specific stereochemistry (3S,4R) also contributes to its distinct properties and potential applications.
Properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c21-19(12-2-4-15-17(7-12)27-10-25-15)18-13(8-23-20(18)22)5-11-1-3-14-16(6-11)26-9-24-14/h1-4,6-7,13,18H,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTZMJYMSGEBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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